molecular formula C19H20O6 B15137543 d-Laserpitin

d-Laserpitin

Cat. No.: B15137543
M. Wt: 344.4 g/mol
InChI Key: QPLSCFLMIOADPA-LNUYWUECSA-N
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Description

d-Laserpitin (CAS# 134002-17-8) is a pyranocoumarin derivative first isolated from the roots of Peucedanum sp. (Apiaceae family) . Structurally, it is identified as 3′(S)-hydroxy-4′(S)-angeloyloxy-dihydroseselin, with the molecular formula C₁₉H₂₀O₆ and a molecular weight of 344.4 g/mol . It is predominantly found in specific chemotypes of Phlojodicarpus sibiricus, particularly in the Chita region of Siberia, where it constitutes 19.69–21.52 mg/g of root biomass . This compound exhibits notable anxiolytic activity in zebrafish larvae models, modulating locomotion and thigmotaxis behaviors under light-dark conditions .

Properties

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

[(9S,10S)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C19H20O6/c1-5-10(2)18(22)24-16-14-12(25-19(3,4)17(16)21)8-6-11-7-9-13(20)23-15(11)14/h5-9,16-17,21H,1-4H3/b10-5-/t16-,17-/m0/s1

InChI Key

QPLSCFLMIOADPA-LNUYWUECSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O

Canonical SMILES

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: d-Laserpitin can be synthesized through various organic synthesis methods. One common approach involves the use of liquid-liquid chromatography for isolation from plant sources . The synthetic route typically includes the esterification of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as Seseli devenyense Simonk. The extraction process includes solvent extraction followed by purification using chromatographic techniques . The compound is then crystallized to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: d-Laserpitin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.

    Substitution: Substitution reactions can introduce new substituents into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.

Major Products:

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of d-Laserpitin and Related Coumarins

Compound Molecular Formula Molecular Weight (g/mol) Source Key Biological Activity Dominant Chemotype/Region
This compound C₁₉H₂₀O₆ 344.4 Phlojodicarpus sibiricus Anxiolytic (zebrafish larvae) Chita, Siberia
cis-Khellactone C₁₄H₁₄O₅ 262.3 Seseli devenyense Anxiolytic, anti-inflammatory Not region-specific
Dihydrosamidin C₂₀H₂₂O₇ 374.4 P. sibiricus (Yakutia) Anti-obesity (3T3-L1 adipocytes) Yakutia, Siberia
6′-Apiosyl-skimmin C₂₀H₂₄O₁₀ 424.4 P. sibiricus (Buryatia/Mongolia) Not reported Buryatia/Mongolia
(+)-Praeruptorin A C₂₂H₂₂O₈ 414.4 Peucedanum praeruptorum Cardiovascular modulation Commercially synthesized

Key Comparative Insights

Structural Variations: this compound and dihydrosamidin share a dihydropyranocoumarin core but differ in substituents. This compound has an angeloyloxy group at C4′, whereas dihydrosamidin contains additional hydroxylation and methylation patterns . Compared to cis-khellactone (a simpler coumarin), this compound’s larger structure (C19 vs.

Geographical Specificity: this compound is restricted to transitional chemotypes of P. sibiricus (e.g., Chita), while dihydrosamidin dominates in northern populations (Yakutia). This distribution correlates with ecological adaptations to temperature and soil composition .

Biological Activity :

  • Anxiolytic Effects : this compound reduces locomotion in zebrafish larvae by 25–40% at 50 µM, comparable to diazepam . In contrast, cis-khellactone shows similar efficacy but requires higher concentrations (100 µM) .
  • Anti-Obesity Activity : Dihydrosamidin inhibits triglyceride accumulation in 3T3-L1 adipocytes by 19.8–22.6% at 20 µg/mL, a property absent in this compound .

Commercial Availability :

  • This compound is less commercially accessible than praeruptorins or pteryxin, which are standardized for cardiovascular and anti-inflammatory drug development .

Biological Activity

d-Laserpitin, a pyranocoumarin isolated from the fruits of Seseli devenyense, has garnered attention for its diverse biological activities. This compound is characterized by its structure C19H20O6C_{19}H_{20}O_{6} and has been studied for its potential therapeutic effects, particularly in neuropharmacology and cytotoxicity.

Chemical Structure and Properties

  • Chemical Formula : C19H20O6C_{19}H_{20}O_{6}
  • CAS Number : 134002-17-8
  • Molecular Weight : 344.36 g/mol
  • Classification : Pyranocoumarin

Biological Activities

This compound exhibits several biological activities, including:

  • Anxiolytic Activity : Research indicates that this compound has significant anxiolytic effects, demonstrated through behavioral assays in zebrafish larvae. The compound was tested under light-dark transitions, revealing its impact on locomotor activity and thigmotaxis, which are indicators of anxiety-like behavior .
  • Cytotoxic Effects : Studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. The compound's antiproliferative effects were assessed using MTT and sulforhodamine B (SRB) assays, indicating its potential as a lead compound in cancer therapy .
  • Neuroprotective Effects : The compound's influence on the central nervous system has been investigated, with findings suggesting that it may protect against neurodegenerative processes .

The mechanisms underlying the biological activities of this compound involve modulation of neurotransmitter systems and cellular pathways:

  • GABAergic Modulation : this compound appears to influence GABA receptors, which play a crucial role in anxiety regulation. Its structural features may enhance binding affinity to these receptors, contributing to its anxiolytic effects .
  • Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative stress, a factor often implicated in cancer progression and neurodegeneration .

Table 1: Summary of Biological Activities of this compound

Activity TypeModel/SystemObservationsReference
AnxiolyticZebrafish larvaeReduced locomotion during light-dark transitions
CytotoxicCancer cell linesSignificant antiproliferative effects
NeuroprotectiveIn vitro neuronal culturesProtection against oxidative damage

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